molecular formula C13H18ClN3O2 B13383508 tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate

tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate

Cat. No.: B13383508
M. Wt: 283.75 g/mol
InChI Key: LGGNBHSWVFBWIH-UHFFFAOYSA-N
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Description

N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C13H18ClN3O2. This compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a hydrazinecarboxylic acid tert-butyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxylic acid tert-butyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-AMINO-2-(4-CHLOROPHENOXY)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER
  • N’-[1-AMINO-2-(2-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER

Uniqueness

N’-[1-AMINO-2-(2-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazinecarboxylic acid tert-butyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)

InChI Key

LGGNBHSWVFBWIH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\CC1=CC=CC=C1Cl)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1Cl)N

Origin of Product

United States

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